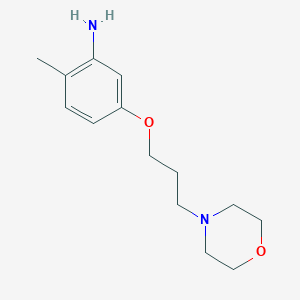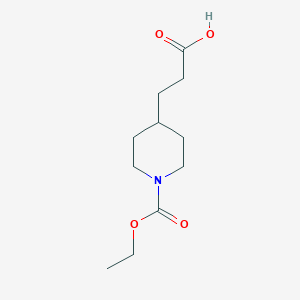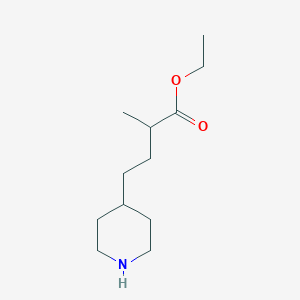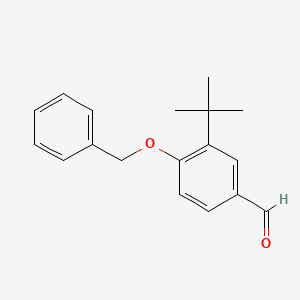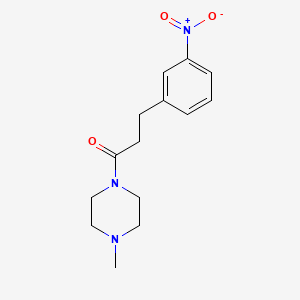
(1-(Diethylboryl)cyclopenta-2,4-dien-1-yl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane is a unique organosilicon compound that has garnered interest in various fields of scientific research. This compound features a cyclopentadienyl ring bonded to a diethylboranyl group and a trimethylsilyl group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane typically involves the reaction of cyclopentadienyl derivatives with diethylborane and trimethylsilyl chloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The process involves:
Formation of Cyclopentadienyl Anion: Cyclopentadiene is deprotonated using a strong base such as sodium hydride.
Reaction with Diethylborane: The cyclopentadienyl anion reacts with diethylborane to form the diethylboranyl-cyclopentadienyl intermediate.
Introduction of Trimethylsilyl Group: Finally, the intermediate reacts with trimethylsilyl chloride to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), organometallic reagents (Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction could produce boranes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
Chemistry
In chemistry, 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane is used as a precursor for synthesizing other organosilicon and organoboron compounds. It serves as a building block in the synthesis of complex molecules and materials.
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research. Its derivatives may exhibit biological activity, which can be explored for therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism by which 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethylboranyl group can form reversible covalent bonds with nucleophilic sites, while the trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.
相似化合物的比较
Similar Compounds
- 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylgermane
- 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylstannane
Uniqueness
Compared to its germanium and tin analogs, 1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane offers unique reactivity due to the silicon atom. Silicon’s ability to form strong bonds with carbon and other elements makes this compound more stable and versatile in various chemical reactions.
Conclusion
1-(Diethylboranyl)cyclopenta-2,4-dien-1-ylsilane is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for scientific research and industrial processes
属性
CAS 编号 |
190316-33-7 |
|---|---|
分子式 |
C12H23BSi |
分子量 |
206.21 g/mol |
IUPAC 名称 |
(1-diethylboranylcyclopenta-2,4-dien-1-yl)-trimethylsilane |
InChI |
InChI=1S/C12H23BSi/c1-6-13(7-2)12(14(3,4)5)10-8-9-11-12/h8-11H,6-7H2,1-5H3 |
InChI 键 |
JMIUSYUOBHBKAJ-UHFFFAOYSA-N |
规范 SMILES |
B(CC)(CC)C1(C=CC=C1)[Si](C)(C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl 4-(5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B8563487.png)
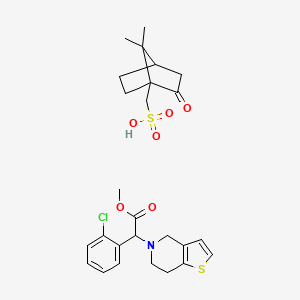
![3-(Diphenylmethyl)-5-[(2-methoxy-4-propylphenoxy)methyl]-1,3-oxazolidine](/img/structure/B8563502.png)
![1-Chloro-2-iodo-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B8563507.png)
![[(3S)-3-Amino-2-oxoazepan-1-yl]acetic acid](/img/structure/B8563521.png)
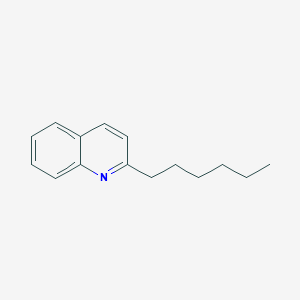
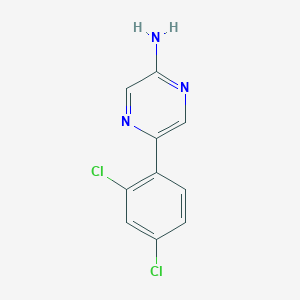
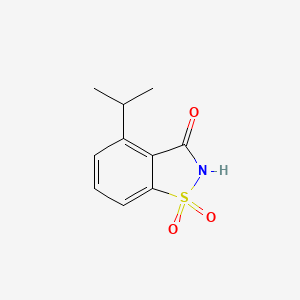
![2H-Pyran, 2-[(1-ethynylhexyl)oxy]tetrahydro-](/img/structure/B8563563.png)
